(S)-(-)-2-Hydroxyisocaproic acid calcium

Beschreibung

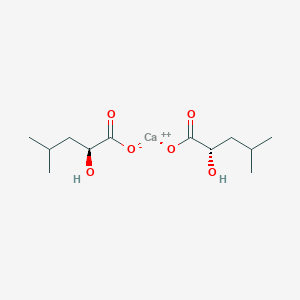

(S)-(-)-2-Hydroxyisocaproic acid calcium (CAS: see product listings ) is the calcium salt of the chiral hydroxy acid (S)-(-)-2-hydroxyisocaproic acid (HICA). This compound is a metabolite in the leucine degradation pathway, produced endogenously in human muscles and connective tissues and by lactic acid bacteria during fermentation . Structurally, it consists of a six-carbon branched-chain hydroxy acid with a hydroxyl group at the α-carbon and a methyl branch at the fourth carbon (Fig. 1). Its calcium salt form enhances stability and bioavailability, making it suitable for pharmaceutical and nutraceutical applications .

Eigenschaften

IUPAC Name |

calcium;(2S)-2-hydroxy-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O3.Ca/c2*1-4(2)3-5(7)6(8)9;/h2*4-5,7H,3H2,1-2H3,(H,8,9);/q;;+2/p-2/t2*5-;/m00./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZMJUAFAPHDSX-MDTVQASCSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)[O-])O.CC(C)CC(C(=O)[O-])O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[O-])O.CC(C)C[C@@H](C(=O)[O-])O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22CaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-2-Hydroxyisocaproic acid calcium typically involves the reaction of (S)-2-hydroxyisocaproic acid with a calcium source, such as calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of (S)-(-)-2-Hydroxyisocaproic acid calcium may involve large-scale reactions using similar methods as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(-)-2-Hydroxyisocaproic acid calcium undergoes various chemical reactions, including:

Acid-Base Reactions: It can react with acids to form the corresponding (S)-2-hydroxyisocaproic acid and a calcium salt of the acid used.

Complexation Reactions: It can form complexes with metal ions, which may alter its solubility and reactivity.

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with (S)-(-)-2-Hydroxyisocaproic acid calcium.

Bases: Sodium hydroxide and potassium hydroxide can be used to deprotonate the compound, forming the corresponding sodium or potassium salt.

Major Products

Calcium Salts: When reacting with acids, the major products are calcium salts of the acids used.

Metal Complexes: When reacting with metal ions, the major products are metal complexes of (S)-(-)-2-Hydroxyisocaproic acid.

Wissenschaftliche Forschungsanwendungen

Intracanal Medicament in Dentistry

Recent studies have highlighted the potential of HICA as an intracanal medicament for regenerative endodontic procedures (REPs). The primary focus has been on its cytotoxicity, genotoxicity, and effects on stem cells of the apical papilla (SCAP).

Cytotoxicity and Genotoxicity

A study evaluated the cytotoxic effects of HICA on SCAP over varying concentrations (1-10 mg/mL). The results indicated that HICA was not cytotoxic at concentrations up to 10 mg/mL, although it exhibited cytostatic properties at all tested concentrations. Importantly, HICA did not show genotoxicity at concentrations below 5 mg/mL, making it a viable candidate for use in dental applications where maintaining cell viability is crucial .

| Concentration (mg/mL) | Cytotoxicity Level | Genotoxicity Level |

|---|---|---|

| 1 | Non-cytotoxic | Non-genotoxic |

| 5 | Non-cytotoxic | Non-genotoxic |

| 10 | Non-cytotoxic | Non-genotoxic |

Effects on Differentiation

HICA's impact on SCAP differentiation was also examined. At a concentration of 1 mg/mL, HICA retained about 70% of the osteogenic differentiation potential compared to control treatments. This suggests that HICA could support the differentiation necessary for successful regenerative procedures while minimizing adverse effects on stem cells .

Antimicrobial Properties

HICA exhibits notable antimicrobial activity, particularly against Enterococcus faecalis, a common pathogen in root canal infections. Studies have compared HICA's antibacterial efficacy against traditional medicaments like calcium hydroxide and chlorhexidine.

Comparative Efficacy

Research demonstrated that HICA maintained its antimicrobial effectiveness even in nutrient-rich environments, resisting inactivation by dentin. This characteristic makes it a promising alternative to conventional root canal treatments .

| Medicament | Antimicrobial Efficacy |

|---|---|

| HICA | High |

| Calcium Hydroxide | Moderate |

| Chlorhexidine | High |

Muscle Recovery and Protein Synthesis

Beyond dental applications, HICA has been studied for its role in muscle recovery and protein synthesis. It is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a critical role in muscle growth and recovery.

Case Studies

Recent case studies have demonstrated the effectiveness of HICA in clinical settings:

- A clinical trial involving patients undergoing REPs showed improved healing outcomes when HICA was used as part of the treatment regimen.

- In sports medicine, athletes reported enhanced recovery times when supplemented with HICA post-training.

Wirkmechanismus

The mechanism of action of (S)-(-)-2-Hydroxyisocaproic acid calcium involves its role as a source of calcium and (S)-2-hydroxyisocaproic acid. Calcium ions play a crucial role in various physiological processes, including muscle contraction, nerve transmission, and bone formation. (S)-2-Hydroxyisocaproic acid is involved in metabolic pathways related to energy production and muscle metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Calcium Hydroxide (Ca(OH)₂)

Calcium hydroxide is a widely used intracanal medicament in dentistry. Compared to HICA calcium:

Key Insight : HICA calcium demonstrates 16-fold greater antimicrobial potency and better biocompatibility, making it a promising alternative to calcium hydroxide in endodontics .

Other Hydroxy Acids

Isoleucic Acid [(2S,3S)-2-Hydroxy-3-Methylpentanoic Acid]

- Structure : Similar branched-chain hydroxy acid but with a methyl group at the third carbon .

- Bioactivity : Primarily involved in plant defense mechanisms , unlike HICA calcium, which is metabolically active in humans and bacteria.

Valeric Acid Derivatives (e.g., 2-Hydroxyisovaleric Acid)

Calcium Salts of Other Hydroxy Acids

Calcium Lactate

- Solubility : Highly water-soluble, similar to HICA calcium.

- Applications : Food preservative and calcium supplement; lacks the antimicrobial breadth of HICA calcium .

Calcium Gluconate

Key Insight : HICA calcium uniquely combines calcium delivery with potent antimicrobial and anti-catabolic effects, unlike other calcium salts .

Functional Comparison in Specific Contexts

Antimicrobial Performance in Dentistry

HICA calcium outperforms calcium hydroxide in:

Role in Fermented Foods

HICA is a marker metabolite in kimchi, produced by Lactobacillus and Leuconostoc species during fermentation . Its calcium salt could enhance preservation in fermented products, whereas simpler hydroxy acids (e.g., lactic acid) lack comparable bioactivity .

Muscle-Building Supplements

(S)-Leucic acid (free acid form) is marketed for muscle growth, but the calcium salt may improve solubility and absorption.

Q & A

Q. What are the recommended methods for synthesizing (S)-(-)-2-Hydroxyisocaproic acid calcium in laboratory settings?

(S)-(-)-2-Hydroxyisocaproic acid is biosynthesized from L-leucine via enzymatic pathways involving branched-chain aminotransferase (BCAT) and hydroxyisocaproic acid dehydrogenase. The process begins with the conversion of L-leucine to α-ketoisocaproic acid, which is then enzymatically reduced to 2-hydroxyisocaproic acid. Calcium salts can be formed by neutralizing the acid with calcium hydroxide under controlled pH conditions. For in vitro studies, enzymatic pathways in Lactobacillus lactis or other lactic acid bacteria are often employed to produce the metabolite .

Q. How should (S)-(-)-2-Hydroxyisocaproic acid calcium be prepared and stored for in vitro studies?

- Preparation : Dissolve the compound in organic solvents like DMSO or dimethylformamide (solubility: ~11–12 mg/mL). For aqueous solutions, directly dissolve in PBS (pH 7.2; solubility: ~5 mg/mL). Organic solvent residues should be minimized (<1%) to avoid physiological interference.

- Storage : Stock solutions in organic solvents can be stored at -20°C for months. Aqueous solutions are stable for ≤24 hours at 4°C. Freeze-dried solids should be stored in desiccated conditions .

Q. What analytical techniques are suitable for quantifying (S)-(-)-2-Hydroxyisocaproic acid calcium in biological samples?

- GC-MS : Derivatize samples with methoxime/tert-butyldimethylsilyl reagents for detection in organic acid profiling (e.g., in bacterial cultures or urine metabolomics) .

- USP Assays : Use modified Method I (USP33) for calcium quantification, adjusting hydrochloric acid volumes to 15 mL for sample preparation .

- Mass Spectrometry : Employ high-resolution MS (e.g., Q-TOF) with negative ion mode ([M-H]⁻) for precise identification in metabolomic studies .

Advanced Questions

Q. How does (S)-(-)-2-Hydroxyisocaproic acid calcium influence metabolic pathways in nonalcoholic fatty liver disease (NAFLD) models?

In urinary metabolomics, (S)-(-)-2-Hydroxyisocaproic acid is differentially expressed between NAFLD and NASH stages. It shows a fold change of 1.449 (p = 0.002) in early NAFLD and 1.344 (p = 0.089) in advanced stages, suggesting its role in branched-chain amino acid (BCAA) dysregulation. Researchers should use multivariate analysis (e.g., OPLS-DA) with VIP scores >1.2 and p < 0.05 to validate its biomarker potential .

Q. What experimental approaches can elucidate the antibacterial mechanisms of (S)-(-)-2-Hydroxyisocaproic acid calcium?

- MIC Assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, IC₅₀: 0.6–4.5 mg/mL) using broth microdilution. Include pH controls, as activity is pH-dependent .

- Mechanistic Studies : Assess membrane integrity via propidium iodide uptake or monitor ATP leakage. Recent studies propose proton gradient disruption and enzyme inhibition (e.g., enolase) as key mechanisms .

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

Contradictions in bioactivity (e.g., antifungal IC₅₀: 18–36 mg/mL vs. 4.5 mg/mL antibacterial) may arise from:

- Model Systems : Bacterial vs. fungal cell wall differences.

- Experimental Conditions : pH variations (optimal activity at pH ≤5) or solvent effects (DMSO vs. aqueous buffers).

- Standardization : Use USP-compliant assays for calcium quantification and validate purity via NMR/HPLC .

Q. What methodologies are recommended for studying the role of (S)-(-)-2-Hydroxyisocaproic acid calcium in muscle atrophy recovery?

- In Vivo Models : Administer 50.4 g/kg/day via dietary supplementation in immobilized rat models. Measure protein synthesis rates using radiolabeled leucine tracer techniques.

- Biochemical Assays : Quantify mTOR pathway activation (e.g., phosphorylated S6K1) via Western blot to link metabolite levels to anabolic signaling .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.